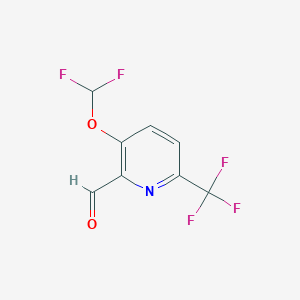

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde

Description

Properties

IUPAC Name |

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVCTHPXFUCEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1OC(F)F)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001170022 | |

| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227601-37-7 | |

| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 6-(Trifluoromethyl)picolinaldehyde or its protected derivatives serve as the base scaffold.

- Halogenated precursors such as 2-ethoxy-4-iodo-6-(trifluoromethyl)pyridine can be used for palladium-catalyzed coupling reactions.

- Difluoromethoxy introduction often involves nucleophilic substitution or palladium-catalyzed cross-coupling with difluoromethoxy sources.

Palladium-Catalyzed Cross-Coupling for Difluoromethoxy Installation

A representative method involves:

- Using a halogenated picolinaldehyde derivative (e.g., 3-bromo-6-(trifluoromethyl)picolinaldehyde).

- Reacting with a difluoromethoxy nucleophile or equivalent under palladium catalysis.

- Typical catalysts: Pd2(dba)3 with ligands such as Xantphos.

- Base: Cesium carbonate (Cs2CO3).

- Solvent: Dry 1,4-dioxane.

- Conditions: Heating at 100 °C for several hours (e.g., 3 h).

- Workup includes filtration, extraction with ethyl acetate and water, washing with brine, drying over sodium sulfate, and concentration under vacuum.

- Purification by flash chromatography on silica gel.

This method yields the desired 3-difluoromethoxy-6-(trifluoromethyl)picolinaldehyde in moderate to good yields (e.g., ~69%) with confirmed mass spectrometry data (LCMS m/z ~317.8 [M+H]+).

Alternative Methods Using Difluoromethoxy Sources

- Use of difluoromethanol derivatives or difluoromethoxy reagents under basic conditions catalyzed by strong organic bases such as P4-t-Bu (a phosphazene base) in toluene or other aprotic solvents.

- Reaction temperatures typically range from 30 °C to 60 °C.

- Reaction times vary from 12 to 24 hours.

- The aldehyde is added dropwise to the base/reagent mixture to avoid side reactions.

- After completion, the reaction mixture is quenched with water and extracted.

- Yields can vary depending on catalyst, base, and temperature.

Protection and Deprotection Strategies

- In some protocols, the aldehyde group is protected as an acetal or other derivative to withstand harsh reaction conditions during fluorination.

- After installation of fluorinated groups, deprotection is performed under mild acidic conditions to regenerate the aldehyde functionality.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of picolinaldehyde | Use of NBS or similar halogenating agent | 70-80 | Prepares 3-bromo or 3-iodo derivative |

| Palladium-catalyzed coupling | Pd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane, 100 °C, 3 h | 65-70 | Installation of difluoromethoxy group |

| Base-catalyzed difluoromethoxylation | P4-t-Bu (10 mol%), toluene, 30-60 °C, 12-24 h | 40-80 | Alternative method, milder conditions |

| Purification | Flash chromatography on silica gel | — | Essential for isolating pure aldehyde |

Research Findings and Optimization Notes

- The palladium-catalyzed method is robust and reproducible, providing good yields and purity.

- Choice of ligand (e.g., Xantphos) and base (Cs2CO3) is critical for high coupling efficiency.

- Organic bases like P4-t-Bu enable milder conditions and can improve functional group tolerance.

- Careful temperature control and reaction time optimization are necessary to prevent aldehyde degradation.

- Workup procedures involving aqueous extractions and drying agents are standard to remove inorganic salts and catalyst residues.

- Flash chromatography remains the preferred purification technique to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethoxy and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities due to the presence of fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced stability and selectivity.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent configurations:

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethyl group at the 6-position (present in the target compound) increases electrophilicity at the aldehyde, enabling faster nucleophilic additions compared to non-fluorinated analogs like 3-phenylpicolinaldehyde .

- Solubility and Lipophilicity: Fluorinated substituents (-CF₃, -OCHF₂) enhance lipophilicity, improving membrane permeability in biological systems. However, the amino-substituted analog (6-Amino-3-(aminomethyl)-5-(difluoromethyl)picolinaldehyde) exhibits higher polarity due to -NH₂ groups .

- Steric Hindrance : Bulky groups like -OCHF₂ at the 3-position may slow reactions at the aldehyde compared to smaller substituents (e.g., -CHF₂) .

Spectroscopic Properties

19F NMR studies on trifluoromethylated compounds (e.g., BTFMA) demonstrate that aromatic CF₃ groups exhibit large chemical shift dispersions (~2–4 ppm) in response to solvent polarity, a property shared by the target compound’s -CF₃ group . In contrast, non-aromatic CF₃ groups (e.g., in aliphatic analogs) show narrower shifts. The difluoromethoxy group (-OCHF₂) contributes additional splitting in NMR spectra due to coupling between fluorine nuclei, a feature absent in non-fluorinated ethers .

Biological Activity

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a picolinaldehyde backbone with two significant substituents: a difluoromethoxy group and a trifluoromethyl group. These fluorinated groups enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Mechanisms of Biological Activity

Interaction with Enzymes and Receptors

The biological activity of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to specific molecular targets, which can lead to modulation of their activity. Key interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.

- Receptor Binding : It has been investigated for its potential as a ligand for various G protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes.

Case Studies and Experimental Data

- Cellular Effects : Studies have shown that 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde can influence cell signaling pathways and gene expression. For instance, it may alter the activity of transcription factors, leading to changes in gene expression profiles associated with cell proliferation and apoptosis .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism. Its trifluoromethyl group enhances metabolic stability, reducing degradation rates and prolonging its biological effects .

- In Vivo Studies : Preliminary animal studies suggest that this compound exhibits significant biological activity at specific dosages, indicating its potential therapeutic applications .

Comparative Analysis

The following table summarizes key aspects of the biological activity of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde compared to other related compounds:

| Compound | Enzyme Interaction | Receptor Binding | Metabolic Stability | Cellular Effects |

|---|---|---|---|---|

| 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde | Moderate | High | High | Modulates signaling pathways |

| 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine | High | Moderate | Moderate | Alters gene expression |

| Other fluorinated picolinaldehydes | Variable | Low | Low | Minimal effects on cellular processes |

Q & A

Q. What synthetic strategies are effective for introducing difluoromethoxy and trifluoromethyl groups into picolinaldehyde derivatives?

- Methodological Answer : The trifluoromethyl group can be introduced via reagents like trifluoromethyl iodide (CFI) or trifluoromethyl sulfonic acid (CFSOH) under controlled conditions (e.g., catalytic Cu(I) or Pd-mediated reactions). For the difluoromethoxy group, nucleophilic substitution using sodium difluoromethoxide (NaOCFH) or electrophilic fluorination agents (e.g., Selectfluor®) may be employed. Key steps include:

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress .

Q. What analytical techniques are critical for characterizing 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity. For example, NMR can distinguish between CF and OCFH groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer : It serves as a precursor for:

- Structure-Activity Relationship (SAR) Studies : Functionalization at the aldehyde group to synthesize hydrazones or imines for bioactive molecule screening.

- Enzyme Inhibitors : Incorporation into scaffolds targeting kinases or proteases due to fluorine’s electronegativity and metabolic stability .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

- Methodological Answer :

- 2D NMR (e.g., COSY, NOESY) : To resolve overlapping signals, especially in aromatic regions.

- Isotopic Labeling : Use -labeled precursors to trace carbon connectivity.

- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, Reaxys) for analogous compounds .

Q. What strategies minimize by-products during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side reactions like over-fluorination.

- Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(OAc)/Xantphos) to enhance regioselectivity.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- Stability Profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, analyzing degradation via HPLC every 24 hours.

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N) to prevent aldehyde oxidation.

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to avoid nucleophilic attack on the aldehyde group .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines or Grignard reagents.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., aldehyde carbon) to guide synthetic modifications .

Application-Focused Questions

Q. How is this compound applied in studying protein-ligand interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the aldehyde on a sensor chip via Schiff base formation with amine-functionalized surfaces.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., cytochrome P450 isoforms) .

Q. What role does the difluoromethoxy group play in enhancing agrochemical activity?

- Methodological Answer :

- Metabolic Stability : Fluorine atoms reduce oxidative degradation by cytochrome enzymes, prolonging herbicidal activity.

- Lipophilicity : LogP measurements (via shake-flask method) correlate with membrane permeability in plant models .

Data Analysis & Optimization

Q. How to address low yields in trifluoromethylation steps?

- Methodological Answer :

- Reagent Screening : Test alternative CF sources (e.g., Umemoto’s reagent, Togni’s reagent) under varying temperatures (0°C to 80°C).

- Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to optimize reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.